Ciprofloxacin
Overview
Description
Ciprofloxacin is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It was patented in 1980 and introduced by Bayer in 1987. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating infections such as bone and joint infections, intra-abdominal infections, certain types of infectious diarrhea, respiratory tract infections, skin infections, typhoid fever, and urinary tract infections .
Mechanism of Action
Target of Action
Ciprofloxacin, a second-generation fluoroquinolone, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits the action of DNA gyrase and topoisomerase IV . It binds to these enzymes inside bacterial cells, decreasing their activity and preventing the replication and proliferation of bacterial DNA . This inhibition prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . As a result, the bacterial cells cannot divide and proliferate, leading to the death of the bacteria .
Biochemical Pathways
This compound’s action on DNA gyrase and topoisomerase IV disrupts multiple biochemical pathways in the bacteria. The inhibition of these enzymes prevents DNA replication, transcription, and repair, thereby halting the life cycle of the bacteria . The exact downstream effects can vary depending on the specific bacterial species and strain, but the ultimate result is bacterial cell death .
Pharmacokinetics
This compound can be administered orally, intravenously, or topically (as ear or eye drops), and it has a bioavailability of approximately 70% . It is metabolized in the liver and has an elimination half-life of about 3.5 hours . It is primarily excreted through the kidneys .
Result of Action
The result of this compound’s action is the death of the bacteria . By inhibiting key enzymes involved in DNA replication, this compound prevents the bacteria from proliferating. This stops the infection and allows the immune system to eliminate the remaining bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other carbon or nitrogen sources can enhance this compound biodegradation . Additionally, the effectiveness of this compound can be affected by the specific strain of bacteria, as some strains have developed resistance to fluoroquinolones .
Biochemical Analysis
Biochemical Properties
Ciprofloxacin plays a crucial role in biochemical reactions by targeting bacterial enzymes. It primarily interacts with DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, this compound inhibits their activity, leading to the disruption of DNA replication and transcription processes . This interaction is highly specific, making this compound effective in eliminating bacterial infections.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, this compound can influence mitochondrial DNA, causing changes in mitochondrial energy production and cellular growth . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, although these effects are more pronounced in bacterial cells than in mammalian cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a complex with these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. This compound’s ability to target these enzymes makes it a potent antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained antibacterial effects, but resistance can develop over time due to mutations in the target enzymes . Additionally, this compound’s impact on cellular function can vary depending on the duration of exposure and the specific bacterial strain being studied .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating bacterial infections without causing significant adverse effects . At high doses, this compound can cause toxic effects, including hepatotoxicity and cardiotoxicity . Studies in animal models have also shown that this compound can affect bone and joint development, particularly in young animals .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes modification of the piperazinyl group to form at least four metabolites . The primary metabolic pathways involve oxidation and conjugation reactions. This compound is eliminated from the body through renal and non-renal mechanisms, with a significant portion excreted unchanged in the urine . The drug’s metabolism can be influenced by various factors, including the presence of other medications and the individual’s metabolic rate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate of multiple transporters, including ATP-binding cassette transporters, which facilitate its intestinal secretion, biliary excretion, and secretion into breast milk . This compound achieves high concentrations in tissues such as the bronchial tissue, prostatic fluid, and cerebrospinal fluid . The distribution of this compound can be influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects . In mammalian cells, this compound can localize to the mitochondria, affecting mitochondrial DNA and energy production . The drug’s localization is influenced by its ability to penetrate cell membranes and its affinity for specific cellular compartments . Post-translational modifications and targeting signals can also play a role in directing this compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin involves multiple steps. One common method includes reacting 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction yields this compound with high purity and yield.
Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by dissolving this compound and anhydrous glucose in water for injection, followed by pH adjustment to 3.5-4.5. The solution is then filtered, filled, sealed, and sterilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:
Oxidation: this compound can form a colored charge-transfer complex with sodium nitroprusside in an alkaline medium.
Common Reagents and Conditions:
Oxidation: Sodium nitroprusside in an alkaline medium.
Substitution: Electrophilic or radical reagents targeting the piperazine ring.
Major Products Formed:
Oxidation: Colored charge-transfer complexes.
Substitution: Various degradation products identified by high-resolution mass spectrometry.
Scientific Research Applications
Ciprofloxacin has numerous applications in scientific research:
Comparison with Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Norfloxacin: Primarily used for urinary tract infections.
Ciprofloxacin’s broad-spectrum activity and effectiveness against both Gram-positive and Gram-negative bacteria make it a valuable antibiotic in clinical practice.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWGUAQZAJSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022824 | |
Record name | Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
<1mg/mL, Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/, Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol, In water, 30,000 mg/L at 20 °C, 1.35e+00 g/L | |
Record name | Ciprofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00537 | |
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Record name | CIPROFLOXACIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ciprofloxacin acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. Ciprofloxacin's targeting of the alpha subunits of DNA gyrase prevents it from supercoiling the bacterial DNA which prevents DNA replication., The mechanism by which ciprofloxacin's inhibition of DNA gyrase or topoisomerase IV results in death in susceptible organisms has not been fully determined. Unlike beta-lactam anti-infectives, which are most active against susceptible bacteria when they are in the logarithmic phase of growth, studies using Escherichia coli and Pseudomonas aeruginosa indicate that ciprofloxacin can be bactericidal during both logarithmic and stationary phases of growth; this effect does not appear to occur with gram-positive bacteria (e.g., Staphylococcus aureus). In vitro studies indicate that ciprofloxacin concentrations that approximate the minimum inhibitory concentration (MIC) of the drug induce filamentation in susceptible organisms; high concentrations of the drug result in enlarged or elongated cells that may not be extensively filamented. Although the bactericidal effect of some fluoroquinolones (e.g., norfloxacin) evidently requires competent RNA and protein synthesis in the bacterial cell, and concurrent use of anti-infectives that affect protein synthesis (e.g., chloramphenicol, tetracyclines) or RNA synthesis (e.g., rifampin) inhibit the in vitro bactericidal activity of these drugs, the bactericidal effect of ciprofloxacin is only partially reduced in the presence of these anti-infectives. This suggests that ciprofloxacin has an additional mechanism of action that is independent of RNA and protein synthesis., Ciprofloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, ciprofloxacin inhibits DNA synthesis in susceptible organisms via inhibition of the enzymatic activities of 2 members of the DNA topoisomerase class of enzymes, DNA gyrase and topoisomerase IV. DNA gyrase and topoisomerase IV have distinct essential roles in bacterial DNA replication. DNA gyrase, a type II DNA topoisomerase, was the first identified quinolone target; DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits. DNA gyrase introduces negative superhelical twists in DNA, an activity important for initiation of DNA replication. DNA gyrase also facilitates DNA replication by removing positive super helical twists. Topoisomerase IV, another type II DNA topoisomerase, is composed of 2 ParC and 2 ParE subunits. DNA gyrase and topoisomerase IV are structurally related; ParC is homologous to GyrA and ParE is homologous to GyrB. Topoisomerase IV acts at the terminal states of DNA replication by allowing for separation of interlinked daughter chromosomes so that segregation into daughter cells can occur. Fluoroquinolones inhibit these topoisomerase enzymes by stabilizing either the DNA-DNA gyrase complex or the DNA-topoismerase IV complex; these stabilized complexes block movement of the DNA replication fork and thereby inhibit DNA replication resulting in cell death., ... Ciprofloxacin is cytotoxic to a variety of cultured mammalian cell lines at concn that deplete cells of mtDNA. The IC50 values for ciprofloxacin varied from 40-80 ug/ml depending on the cell line tested. Cytotoxicity required continuous exposure of cells to drug for 2-4 days, which corresponded to approx three or four cell doublings. Shorter times of drug exposure did not cause significant cytotoxicity. In addition, cells became drug resistant when they were grown under conditions that bypassed the need for mitochondrial respiration. Resistance was not due to a decr in cellular drug accumulation, ... /indicating/ that ciprofloxacin cytotoxicity is caused by the loss of mtDNA encoded functions. Analysis of mtDNA from ciprofloxacin treated cells revealed the presence of site specific, double stranded DNA breaks. ... Exonuclease protection studies indicated that the 5'-, but not the 3', ends of the drug induced DNA breaks were tightly associated with protein. These results suggest that ciprofloxacin may be causing cytotoxicity by interfering with a mitochondrial topoisomerase II like activity, resulting in a loss of mtDNA., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |
Record name | Ciprofloxacin | |
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Color/Form |
Faint to light yellow crystalline powder | |
CAS No. |
85721-33-1 | |
Record name | Ciprofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85721-33-1 | |
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Record name | Ciprofloxacin [USAN:USP:INN:BAN] | |
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Record name | Ciprofloxacin | |
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Record name | Ciprofloxacin | |
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Record name | CIPROFLOXACIN | |
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Record name | CIPROFLOXACIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
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Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255-257 °C, 225-257 °C, decomposes, 255 - 257 °C | |
Record name | Ciprofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CIPROFLOXACIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ciprofloxacin and how does it exert its antibacterial effect?
A1: this compound, like other quinolone antimicrobial agents, primarily targets the A subunit of DNA gyrase in bacteria. [] DNA gyrase is an essential bacterial enzyme responsible for DNA supercoiling and replication. By binding to the A subunit, this compound inhibits DNA gyrase activity, ultimately leading to bacterial cell death. []
Q2: Is DNA gyrase the only target of this compound?
A2: While DNA gyrase is a primary target, research suggests that this compound might have additional targets in bacteria. This is supported by observations that its bactericidal activity, unlike some other quinolones, is less affected by rifampin and cell starvation. []
Q3: Does the growth phase of bacteria influence the effectiveness of this compound?
A3: Yes, this compound exhibits higher killing efficacy against actively growing Klebsiella pneumoniae compared to non-growing bacteria. This highlights the importance of bacterial metabolic state for optimal drug action. []
Q4: How does exposure to Haemophilus influenzae affect Staphylococcus aureus in the context of tympanostomy tubes?
A4: Studies show that exposure to live H. influenzae can enhance the attachment of S. aureus on tympanostomy tubes, potentially contributing to biofilm formation. Treatment of H. influenzae on these tubes with this compound can reduce subsequent S. aureus attachment and biofilm development. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research papers don't explicitly state the molecular formula and weight of this compound, this information can be readily found in standard chemical databases.
Q6: Is there spectroscopic data available for this compound?
A6: Research mentions the use of spectrophotometry to study this compound. For instance, rapid spectral changes were observed when ferrous ion was mixed with this compound, suggesting a chemical interaction. [] Furthermore, a visible spectrophotometric method was validated for the assay of this compound in pharmaceutical formulations using its complexation with Fe(III). []
Q7: How does the co-administration of iron preparations affect this compound bioavailability?
A7: Co-administration of this compound with iron preparations, like ferrous sulfate or ferrous gluconate, significantly reduces this compound's peak serum concentrations and area under the curve (AUC). This interaction is attributed to the formation of a ferric ion-ciprofloxacin complex, reducing the drug's bioavailability. []
Q8: Does the presence of mannitol impact the transport of this compound across respiratory epithelia?
A9: Yes, using a Calu-3 air-interface cell model, researchers found that mannitol can delay the absorption of this compound HCl by increasing the volume of apical surface liquid (ASL) and reducing its pH. Interestingly, the transport of this compound base increased after mannitol deposition, highlighting the importance of drug formulation in pulmonary delivery. []
Q9: How does the bioavailability of this compound compare to other fluoroquinolones?
A10: Studies in healthy volunteers indicate that newer fluoroquinolones like gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin have greater bioavailability, longer half-lives, and higher peak concentrations (Cmax) compared to this compound. []
Q10: What factors influence the pharmacokinetics of oral this compound?
A11: Several factors can affect oral this compound pharmacokinetics, including drug interactions (e.g., with ferrous ions, calcium carbonate, diclofenac, itraconazole), food interactions (e.g., calcium-rich foods), age (elderly populations tend to have altered pharmacokinetics), and renal function. []
Q11: How is this compound metabolized and excreted?
A12: While the provided research does not delve deep into this compound's metabolic pathways, it does highlight the transformation of enrofloxacin, a related fluoroquinolone, to this compound in dogs. A comprehensive model revealed that enrofloxacin is largely metabolized to this compound in the liver, with minimal hepatic first-pass effect. [] This suggests that hepatic metabolism might be relevant for this compound as well. The exact metabolic pathways and excretion routes would require further investigation.
Q12: How does the pharmacokinetic profile of this compound differ in healthy individuals compared to those with Pasteurella multocida infection?
A13: Pharmacokinetic studies in rabbits revealed that infection with Pasteurella multocida alters the pharmacokinetic profile of this compound. For instance, after oral administration, infected rabbits exhibited a longer absorption half-life and a shorter elimination half-life compared to healthy rabbits. Differences were also observed in volume of distribution and total body clearance between the two groups. []
Q13: What is the efficacy of this compound against Pasteurella multocida in rabbits?
A14: this compound demonstrated high efficacy against Pasteurella multocida in rabbits. In one study, this compound successfully eliminated the organism from all treated rabbits, effectively controlling the infection within the rabbit colony. []
Q14: Can this compound be used to treat dissecting cellulitis, and what is its likely mechanism of action in this context?
A15: While primarily an antibiotic, this compound has shown success in treating dissecting cellulitis, even in culture-negative cases. This suggests that its efficacy in this context might be attributed to its anti-inflammatory properties rather than direct antibacterial action. [] Further research is needed to confirm this hypothesis.
Q15: What are the common mechanisms of resistance to this compound in bacteria?
A16: Resistance to this compound can arise from mutations in the target enzyme, DNA gyrase (specifically in the gyrA gene), and alterations in drug permeation through the bacterial outer membrane. [] One identified mutation, cfxB, appears to be an allele of the multiple antibiotic resistance gene marA and is associated with decreased levels of the outer membrane protein OmpF, suggesting a role for this channel in this compound permeation. []
Q16: How effective is this compound in treating Salmonella infections, and are there concerns regarding resistance?
A17: While this compound has been used to treat Salmonella infections, the emergence of resistance, particularly through chromosomal mutations in genes encoding DNA gyrase and topoisomerase IV, is a concern. [] Multidrug-resistant strains and those with reduced susceptibility to this compound pose a significant challenge in treating typhoid fever. Continuous monitoring of resistance patterns is crucial for effective management and treatment strategies. [, ]
Q17: Does resistance to nalidixic acid correlate with reduced susceptibility to this compound in Salmonella?
A18: Yes, studies on Salmonella enterica serovars Typhi and Paratyphi A revealed a strong correlation between nalidixic acid resistance and decreased susceptibility to this compound. [] This highlights the importance of monitoring nalidixic acid susceptibility as a potential indicator of emerging this compound resistance.
Q18: How does the emergence of this compound resistance in Neisseria gonorrhoeae impact the use of zoliflodacin?
A19: The emergence of this compound resistance in N. gonorrhoeae, particularly through mutations in the gyrA gene, can lead to cross-resistance with zoliflodacin, a novel antibiotic. This highlights the importance of continuous surveillance for resistance mutations to guide treatment strategies and prevent the spread of resistant strains. []
Q19: What analytical techniques are commonly employed to study this compound?
A19: Various analytical methods are used to study this compound, including:
- High-performance liquid chromatography (HPLC): This technique is widely used to determine this compound concentrations in various matrices, including plasma, urine, and milk. [, , ]
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and specific technique is valuable for therapeutic drug monitoring, particularly for measuring unbound this compound concentrations in critically ill patients. []
- Spectrophotometry: This method utilizes the interaction of this compound with specific reagents, such as ferric ions, to form colored complexes, allowing for quantitative analysis. [, ]
Q20: How can the disintegrant properties of Pleurotus tuber-regium be utilized in this compound tablet formulation?
A21: Research has shown that micronized Pleurotus tuber-regium powder, derived from an edible mushroom, can act as an effective disintegrant in this compound tablets. [] Tablets formulated with this powder exhibited shorter disintegration times compared to those using traditional disintegrants like maize starch and potato starch. [] This highlights the potential of exploring natural, readily available materials for improving drug formulations.
Q21: What is the potential impact of this compound on phytoplankton, and how can this be assessed?
A22: this compound can negatively affect the photosynthetic processes of marine diatoms, key primary producers in aquatic ecosystems. [] Chlorophyll fluorescence analysis has emerged as a valuable tool to assess the impact of this compound on microalgae. [] Parameters such as the efficiency of energy transfer within photosystem II, electron donation to P680+, and the quantum yield of PSII can be used to evaluate the extent of damage caused by this compound. [] This highlights the importance of understanding the environmental fate and potential ecological effects of pharmaceuticals like this compound.
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